molecular formula C21H19N B1602303 (4-Allylphenyl)diphenylamine CAS No. 190334-80-6

(4-Allylphenyl)diphenylamine

Cat. No. B1602303
Key on ui cas rn: 190334-80-6
M. Wt: 285.4 g/mol
InChI Key: YJYHPUGNMYKYNU-UHFFFAOYSA-N
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Patent
US07750175B2

Procedure details

To a stirring, anhydrous ether solution (20 mL) of 16 (0.58 g, 1.8 mmol) under inert atmosphere, n-butyl lithium (1.6 M in hexanes, 1.2 mL, 1.92 mmol) was added slowly at −50° C., and the mixture was stirred at −50° C. for 15 min, and gradually warmed up to 25° C. After 3 h, copper iodide(I) (0.51 g, 2.7 mmol) was added followed by dropwise addition of allyl bromide (0.32 g, 2.7 mmol). The solution was stirred for 12 h, followed by quenching with 100 mL saturated aqueous NH4+Cl− solution and extraction with ether (3×100 mL). The combined ether extracts were washed with water (2×100 mL) and brine (2×100 mL), and dried over anhydrous Na2SO4. Following filtration, solvent was removed in vacuum to yield an oil. Chromatography on silica gel with hexane:methylene chloride (4:1) afforded 0.18 g of 17 as a colorless-oil. Yield, 35%. 1H NMR (CDCl3): δ 3.40 (d, J=7.5 Hz, 2H), 5.11-5.32 (m, 2H), 5.98-6.07 (m, 1H), 6.98-7.15 (m, 8H), 7.22-7.37 (m, 6H). Anal. Calcd for C21H19N: C, 88.36; H, 6.72; N, 4.91. Found, C, 88.34; H, 6.10; N, 4.24.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
copper iodide(I)
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Three
Name
hexane methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
CCOCC.Br[C:7]1[CH:12]=[CH:11][C:10]([N:13]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:9][CH:8]=1.[CH2:26]([Li])[CH2:27][CH2:28]C.C(Br)C=C>CCCCCC.C(Cl)Cl>[CH2:28]([C:7]1[CH:12]=[CH:11][C:10]([N:13]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:9][CH:8]=1)[CH:27]=[CH2:26] |f:4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
0.58 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
copper iodide(I)
Quantity
0.51 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.32 g
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
hexane methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −50° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gradually warmed up to 25° C
WAIT
Type
WAIT
Details
After 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
The solution was stirred for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
by quenching with 100 mL saturated aqueous NH4+Cl− solution and extraction with ether (3×100 mL)
WASH
Type
WASH
Details
The combined ether extracts were washed with water (2×100 mL) and brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtration, solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuum
CUSTOM
Type
CUSTOM
Details
to yield an oil

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C=C)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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